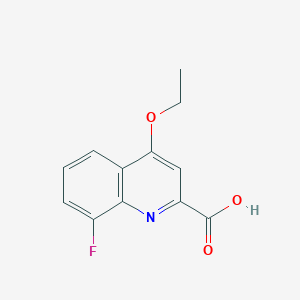

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXDXJVAQDQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Chemical Properties and Scientific Insights

This guide provides a comprehensive technical overview of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolone class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential applications. The narrative integrates established chemical principles with data from analogous structures to present a well-rounded scientific profile.

Introduction and Significance

Quinolines, and particularly their fluoro-substituted derivatives, represent a cornerstone in medicinal chemistry.[1] The fluoroquinolone scaffold is central to a wide array of antibacterial agents, and ongoing research continues to uncover novel applications, including anticancer and antiviral activities.[2] 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a specific analogue within this class, featuring key functional groups that are expected to modulate its physicochemical and biological properties. The presence of an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position creates a unique electronic and steric environment, making it a compound of interest for further investigation.

Synthesis and Plausible Methodologies

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester [5][6]

-

In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, initially at a lower temperature (e.g., 100-120 °C) to facilitate the initial condensation and elimination of ethanol, forming the anilinomethylenemalonate intermediate.

-

Increase the temperature to induce thermal cyclization (typically in a high-boiling solvent like diphenyl ether or under microwave irradiation for improved efficiency).[6]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the cyclized product, which may precipitate. Purify by recrystallization.

Step 2: Ethoxylation

-

Suspend the 4-hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

After stirring for a short period, add ethyl iodide and allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the resulting 4-ethoxy-8-fluoroquinoline-2-carboxylic acid ethyl ester by column chromatography.

Step 3: Saponification

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.

-

Reflux the mixture until the hydrolysis of the ester is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final product, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Physicochemical Properties

| Property | Value (for related compounds) | Source |

| Molecular Weight | 249.22 g/mol | (Calculated) |

| Molecular Formula | C₁₂H₁₀FNO₃ | (Calculated) |

| Melting Point (°C) | ~126.3 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |

| Boiling Point (°C) | ~342.51 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |

| XLogP3-AA | ~1.8 (for 4-Fluoroquinoline-8-carboxylic acid) | [8] |

Note: The values for melting point, boiling point, and XLogP3-AA are for structurally similar compounds and should be considered as estimates for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Spectral Data and Characterization

The structural elucidation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral features are detailed below.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely be characteristic of quinoline carboxylic acids.[9][10]

Expected Fragmentation Pathways:

Caption: Predicted mass spectrometry fragmentation of the target molecule.

-

Primary Fragmentation: Loss of the carboxylic acid group as a radical (•COOH, 45 Da) or as carbon dioxide (CO₂, 44 Da).[9]

-

Secondary Fragmentation: Loss of the ethyl group from the ethoxy moiety.

-

Ring Fragmentation: Subsequent fragmentation of the quinoline ring, often involving the loss of hydrogen cyanide (HCN).[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C-H (Aliphatic) | 2980 - 2850 | Sharp, medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |

| C=C, C=N (Aromatic) | 1620 - 1450 | Medium to strong, sharp |

| C-O (Ether) | 1250 - 1050 | Strong, sharp |

| C-F | 1100 - 1000 | Strong, sharp |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[12] The C=O stretch is also a very prominent and useful diagnostic peak.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the electronic environment of the protons and carbons.

¹H NMR (Predicted):

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically > 10 ppm.

-

Aromatic Protons (Quinoline Ring): A set of multiplets in the aromatic region (7.0 - 8.5 ppm). The fluorine at the 8-position will introduce coupling to the adjacent protons.

-

Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (~4.2-4.5 ppm) and a triplet for the methyl protons (~1.4-1.6 ppm).

¹³C NMR (Predicted):

-

Carbonyl Carbon (-COOH): A signal in the range of 165-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.

-

Ethoxy Group Carbons: Signals for the methylene carbon (~65-70 ppm) and the methyl carbon (~15 ppm).

Chemical Reactivity

The reactivity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is governed by its constituent functional groups.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Quinoline Ring System: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group will deactivate the ring towards electrophilic substitution. Conversely, the electron-donating ethoxy group will activate the ring. The interplay of these effects will direct the regioselectivity of any substitution reactions.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 8-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than with fluorine at other positions in the quinoline ring.

Potential Applications in Drug Discovery

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[13] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The specific substitutions on the quinoline core are crucial for determining the antibacterial spectrum and potency. The 8-fluoro substituent, in particular, has been explored in various quinolone derivatives.

Beyond their antibacterial properties, some quinolone derivatives have shown promise as anticancer agents, often by targeting eukaryotic topoisomerases.[2] The structural features of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid make it a candidate for screening in these and other therapeutic areas. The ethoxy group may enhance cell permeability and modulate interactions with biological targets.

Conclusion

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a fascinating molecule with significant potential for further research. While direct experimental data is sparse, a comprehensive chemical profile can be constructed based on established principles and data from analogous compounds. The synthetic route proposed herein offers a viable method for its preparation, which would enable detailed experimental characterization and biological evaluation. This in-depth guide serves as a valuable resource for scientists interested in exploring the chemistry and potential applications of this and related fluoroquinolone derivatives.

References

-

BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from BenchChem website.[9]

-

Nováková, L., & Kouřilová, H. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[10]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia.[3]

-

ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group.[11]

-

ResearchGate. (n.d.). Infrared spectrum of ofloxacin (adapted from Clarke's analysis of drugs and Poisons).[12]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction.[4]

-

MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[6]

-

MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.[1]

-

MDPI. (2011). Nonclassical Biological Activities of Quinolone Derivatives.[2]

-

MDPI. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.[13]

-

PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Retrieved from PubChem.[8]

-

Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2).[7]

-

PubMed Central. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.[14]

Sources

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempap.org [chempap.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. From the historical significance of quinine as an antimalarial to the modern clinical success of fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, potentially novel derivative: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid .

While a specific CAS number for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is not readily found in public databases, suggesting its novelty or limited commercial availability, its structural components are of significant interest to drug development professionals. The presence of a fluorine atom at the 8-position and an ethoxy group at the 4-position on the quinoline-2-carboxylic acid backbone suggests a molecule designed with intent. Fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom on the quinoline ring, which is known to enhance their antibacterial potency.[1][2] The carboxylic acid at the 2-position is a common feature in many biologically active quinolines, contributing to their interaction with molecular targets. This guide will, therefore, serve as a comprehensive technical exploration of this promising molecular structure, providing insights into its synthesis, potential biological activity, and analytical characterization.

Physicochemical Properties: A Predictive Overview

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. The following table summarizes the predicted properties of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀FNO₃ |

| Molecular Weight | 235.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5 |

Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: A Plausible Synthetic Route

The synthesis of substituted quinoline-2-carboxylic acids can be achieved through several established synthetic methodologies. The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a versatile method for preparing quinoline-4-carboxylic acids and can be adapted for 2-carboxylic acid synthesis.[3][4] Another powerful method is the Pfitzinger reaction, which utilizes the condensation of isatin with a carbonyl compound.[5][6]

For the synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a plausible approach would be a modification of the Doebner-von Miller reaction or a similar cyclization strategy. A potential synthetic workflow is outlined below:

Sources

- 1. ldh.la.gov [ldh.la.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. iipseries.org [iipseries.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid synthesis pathway

An In-depth Technical Guide on the Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a substituted quinoline derivative of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, and its targeted functionalization is critical for developing novel therapeutic agents. This document outlines a scientifically-grounded, four-step synthesis commencing from readily available starting materials. The selected pathway leverages a foundational Conrad-Limpach-type reaction to construct the core heterocyclic system, followed by sequential etherification and saponification to yield the target molecule. Each step is detailed with mechanistic insights, explaining the causality behind procedural choices, and is accompanied by step-by-step experimental protocols. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Quinoline Scaffold and Rationale for the Synthetic Approach

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a frequent motif in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents, such as fluorine at the C8 position and an ethoxy group at the C4 position, can profoundly influence the molecule's physicochemical properties and biological efficacy.

Numerous classical methods for quinoline synthesis have been developed, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions.[1][2] While each has its merits, the synthesis of a 4-alkoxy-2-carboxylic acid derivative requires a specific strategy. The Gould-Jacobs reaction, for instance, reliably produces 4-hydroxyquinoline-3-carboxylic acid esters, which is not suitable for our target.[3] The Friedländer synthesis, reacting an o-aminoaryl aldehyde with a compound containing an α-methylene group, is excellent for producing quinolines but does not inherently install the C4-hydroxy group necessary for subsequent etherification.[4]

Therefore, the pathway detailed herein was strategically designed around a Conrad-Limpach-type synthesis.[5][6] This approach is exceptionally well-suited for our objective as it utilizes the condensation of an aniline with a β-ketoester to directly construct a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1][5] By selecting diethyl oxalacetate as the β-ketoester, we can strategically introduce the required carboxylic acid precursor at the C2 position. The subsequent 4-hydroxy group serves as a perfect handle for introducing the desired ethoxy substituent via a standard Williamson ether synthesis.[7] This multi-step approach provides a logical, controllable, and high-yielding route to the target molecule.

Overall Synthetic Pathway

The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is accomplished via a four-step sequence. The pathway begins with the condensation of 2-fluoroaniline and diethyl oxalacetate, followed by thermal cyclization, O-ethylation of the C4-hydroxyl group, and concluding with the saponification of the C2-ethyl ester.

Caption: Overall four-step synthetic route.

Detailed Synthesis and Mechanistic Discussion

Step 1 & 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate via Conrad-Limpach Cyclization

The cornerstone of this synthesis is the construction of the functionalized quinoline core. This is achieved in two sequential but often fluid stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on one of the carbonyl carbons of diethyl oxalacetate, a β-ketoester. This is followed by dehydration to form a stable enamine intermediate. The subsequent and most critical step is the thermal cyclization. This reaction requires significant thermal energy (typically 250-260 °C) to overcome the substantial activation barrier associated with the temporary disruption of the aniline ring's aromaticity during the 6-electron electrocyclization.[1][6] High-boiling, inert solvents like diphenyl ether or Dowtherm A are employed to achieve these requisite temperatures, ensuring the reaction proceeds to completion.[1][8] The cyclization is followed by the elimination of ethanol to re-aromatize the system, yielding the stable 4-hydroxyquinoline product. This product exists as a tautomeric mixture of the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the quinolone form often predominating.[5]

Caption: Conrad-Limpach condensation and cyclization.

Experimental Protocol: Steps 1 & 2

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq), diethyl oxalacetate (1.1 eq), and toluene (approx. 2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 2-4 hours), indicating the formation of the enamine intermediate.

-

Cool the mixture and remove the toluene under reduced pressure to yield the crude enamine as an oil.

-

Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as diphenyl ether.

-

Heat the mixture with vigorous stirring to 250-260 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product often precipitates from the solvent.

-

Add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

| Parameter | Value | Rationale / Reference |

| Reaction Type | Conrad-Limpach Synthesis | Condensation of aniline with a β-ketoester.[5][6] |

| Key Reagents | 2-Fluoroaniline, Diethyl Oxalacetate | Starting materials for the quinoline core. |

| Cyclization Temp. | ~250-260 °C | Required to overcome the activation energy for electrocyclization.[1] |

| Solvent | Diphenyl Ether / Dowtherm A | High-boiling point, inert solvent to achieve necessary reaction temperature.[8] |

| Expected Yield | 60-80% | Typical for this type of thermal cyclization. |

Step 3: Synthesis of Ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate

With the 4-hydroxyquinoline core established, the next step is to install the ethoxy group. This is achieved through a classic Williamson ether synthesis.

Causality and Mechanism: The 4-hydroxyl group of the quinoline is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic quinolin-4-olate anion.[7] This anion then readily attacks the electrophilic carbon of an ethylating agent, like ethyl iodide (EtI), in an Sₙ2 reaction. The iodide is displaced as a leaving group, resulting in the formation of the desired ether linkage. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they solvate the cation of the base while leaving the nucleophile reactive.

Experimental Protocol: Step 3

-

Suspend Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous DMF.

-

To this stirred suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry it thoroughly. Recrystallization from ethanol can be performed for further purification if necessary.

Step 4: Synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester at the C2 position to the target carboxylic acid. This is accomplished via base-catalyzed hydrolysis, also known as saponification.

Causality and Mechanism: The reaction proceeds by the nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[9]

Experimental Protocol: Step 4

-

Dissolve Ethyl 4-ethoxy-8-fluoroquinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2-3.

-

The final product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the pure 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Summary and Conclusion

This guide has detailed a logical and efficient four-step synthetic pathway for the preparation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. The strategy relies on the robust Conrad-Limpach reaction to construct the key 8-fluoro-4-hydroxyquinoline-2-carboxylate intermediate, which is then elaborated through standard O-alkylation and saponification reactions. The provided protocols are based on well-established chemical principles and are designed to be reproducible and scalable for research purposes. The causality-driven explanations for each step aim to provide researchers with the necessary insights to troubleshoot and adapt these procedures for the synthesis of other related quinoline derivatives. The final product is a valuable building block for further investigation in medicinal chemistry and drug discovery programs.

References

-

Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Gould, R. G. & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from SynArchive. [Link]

-

IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from Wikipedia. [Link]

-

J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]

-

Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

-

Matsubara, R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(2), 593-596. [Link]

-

Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Hart, B. P., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 44(2), 149-156. [Link]

-

Navarrete-Vazquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(8), 6636-6646. [Link]

-

Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(1), 75-80. [Link]

-

ResearchGate. (2018). Alkylation of 4-hydroxyquinolin-2(1H)-ones. [Link]

-

ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

-

Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922. [Link]

-

ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

- Google Patents. (1990). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.

-

ResearchGate. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Empowering Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for acquiring and interpreting high-quality spectroscopic data. The methodologies detailed herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation and purity assessment of this important molecule.

Introduction: The Significance of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Quinoline carboxylic acids are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitutions of an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position of the quinoline ring system create a unique molecule with distinct physicochemical properties. These features can significantly influence its biological activity, pharmacokinetic profile, and potential as a drug candidate. Accurate and thorough spectroscopic analysis is therefore paramount for its unambiguous identification, characterization, and quality control throughout the research and development process.

This guide will delve into the core spectroscopic techniques essential for the comprehensive analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid with the conventional numbering system for the quinoline ring.

Caption: Molecular structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments provide a wealth of information about the molecular framework, the electronic environment of each atom, and the connectivity between them.

A. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. These predictions are based on established values for similar quinoline derivatives and the known effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 12.0 - 14.0 | br s | 1H |

| H-3 | ~8.2 | s | 1H |

| H-5 | ~7.8 | d | 1H |

| H-6 | ~7.5 | t | 1H |

| H-7 | ~7.9 | d | 1H |

| O-CH₂-CH₃ | ~4.2 | q | 2H |

| O-CH₂-CH₃ | ~1.5 | t | 3H |

Causality of Chemical Shifts:

-

The carboxylic acid proton is expected to be highly deshielded, appearing at a very downfield chemical shift (12-14 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding.[1] Its signal is often broad.

-

The quinoline ring protons (H-3, H-5, H-6, H-7) will resonate in the aromatic region (7-9 ppm). The specific chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and carboxylic acid groups.

-

The ethoxy group protons will show a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with each other.[2][3] The methylene protons are deshielded due to the adjacent oxygen atom.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.[4][5]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[4][6]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-2 | ~150 - 155 |

| C-3 | ~110 - 115 |

| C-4 | ~160 - 165 |

| C-4a | ~120 - 125 |

| C-5 | ~115 - 120 |

| C-6 | ~125 - 130 |

| C-7 | ~120 - 125 |

| C-8 | ~155 - 160 (d, JC-F) |

| C-8a | ~140 - 145 |

| O-C H₂-CH₃ | ~65 - 70 |

| O-CH₂-C H₃ | ~14 - 16 |

Causality of Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.[7][8]

-

The quinoline ring carbons have chemical shifts that are influenced by the substituents. Carbons directly attached to the electronegative nitrogen, oxygen, and fluorine atoms (C-2, C-4, C-8, C-8a) will be deshielded. The C-8 signal is expected to be a doublet due to coupling with the fluorine atom.

-

The ethoxy group carbons will appear in the aliphatic region of the spectrum.[9][10]

-

Sample Preparation: Accurately weigh 20-50 mg of the compound.[5]

-

Solvent Selection: Dissolve in 0.6-0.7 mL of a deuterated solvent as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

The ⁸F atom in the molecule is expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift will be influenced by its position on the aromatic ring. For fluoroquinoline derivatives, the chemical shifts can vary over a wide range.[11][12][13]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| F-8 | -110 to -140 |

Causality of Chemical Shift:

-

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Its position on the quinoline ring and the presence of other substituents will determine its precise chemical shift.[14][15]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) is typically used for chemical shift calibration.

-

Data Processing: Process the FID to obtain the final spectrum.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

| Ion | Predicted m/z |

| [M+H]⁺ | 250.07 |

| [M-H]⁻ | 248.06 |

| [M-COOH]⁺ | 204.08 |

Causality of Fragmentation:

-

Under electrospray ionization (ESI), the molecule is expected to readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

-

A common fragmentation pathway for quinoline carboxylic acids is the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).[16] The loss of the ethoxy group is also a possible fragmentation pathway.[17][18]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[19][20] Further dilution may be necessary.[21][22][23]

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the spectrum in both positive and negative ion modes using ESI.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

III. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic acid) | 1725 - 1700 |

| C=C and C=N stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1250 - 1000 |

| C-F stretch | 1100 - 1000 |

Causality of Absorptions:

-

The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[24]

-

The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption.

-

The C-O stretch of the ethoxy group will appear in the fingerprint region.[25][26][27][28]

-

The C-F stretch will also be present in the fingerprint region.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[29][30][31]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.[32][33]

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

| Solvent | Expected λmax (nm) |

| Ethanol | ~250 and ~330 |

Causality of Absorptions:

-

The quinoline ring system is a chromophore that absorbs UV radiation. The presence of substituents will shift the absorption maxima (λmax).[34][35][36][37][38] The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is essential for its successful application in drug discovery and development. By employing a combination of NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can obtain a detailed and unambiguous understanding of its molecular structure and purity. The protocols and expected spectral data presented in this guide provide a solid foundation for the analysis of this promising compound and its analogues, thereby facilitating the advancement of new therapeutic agents.

References

-

Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Kansas Bio. Available at: [Link]

-

IR Studies of Ethoxy Groups on CeO2. MDPI. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available at: [Link]

-

NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Available at: [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central. Available at: [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry | OpenStax. Available at: [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? ResearchGate. Available at: [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]

-

infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. Available at: [Link]

-

Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

-

UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. Available at: [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

NMR Spectroscopy. MSU chemistry. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Ethene, ethoxy-. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

19Flourine NMR. The University of Arizona. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

-

C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

Chemical shifts. University of Cambridge. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. compoundchem.com [compoundchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. organomation.com [organomation.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. IR Studies of Ethoxy Groups on CeO2 [mdpi.com]

- 26. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. Ethene, ethoxy- [webbook.nist.gov]

- 28. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. agilent.com [agilent.com]

- 30. drawellanalytical.com [drawellanalytical.com]

- 31. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 32. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 33. jascoinc.com [jascoinc.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

- 38. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Primacy of Solubility in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

In the trajectory of a new chemical entity (NCE) from laboratory bench to patient bedside, solubility is a fundamental physicochemical property that dictates its ultimate success or failure. It is the gatekeeper to bioavailability, influencing the rate and extent to which a drug is absorbed into the systemic circulation to exert its pharmacological effect.[1][2][3] A compound with poor aqueous solubility often faces significant hurdles, including inadequate absorption, high dose requirements, and formulation challenges, all of which can lead to costly late-stage attrition in the development pipeline.[1][3] Therefore, a comprehensive understanding and characterization of a candidate's solubility profile is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy employed in the earliest stages of drug discovery.[3]

This guide provides an in-depth technical analysis of the solubility profile of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid , a substituted quinoline derivative of interest. We will dissect its molecular structure to predict solubility behavior, outline authoritative experimental protocols for its determination, interpret the resulting data, and discuss the profound implications for its development. The framework for this analysis is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, providing a regulatory and scientific standard for predicting in vivo performance.[4][5][6][7]

Section 1: Molecular Structure and Physicochemical Causality

The solubility of a molecule is intrinsically linked to its structure. The interplay of its functional groups with the solvent dictates the energy balance between the solid state (crystal lattice) and the solvated state.

Chemical Structure: 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

A predictive analysis of the key structural motifs provides a strong foundation for understanding its solubility:

-

Quinoline Scaffold: This bicyclic aromatic heterocycle is the core of the molecule. By itself, the quinoline ring system is largely non-polar and hydrophobic, a characteristic that generally contributes to poor solubility in aqueous media.[8]

-

Carboxylic Acid Group (-COOH): This is the most influential functional group regarding aqueous solubility. As a weak acid, its ionization state is dependent on the pH of the surrounding medium.[9]

-

At a pH below its acid dissociation constant (pKa), the group remains in its protonated, neutral form (R-COOH). This form is significantly less polar and thus less soluble in water.

-

At a pH above its pKa, the group deprotonates to form the carboxylate anion (R-COO⁻). This ionic form can readily participate in favorable ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[10]

-

-

8-Fluoro Group (-F): The fluorine atom is highly electronegative and its inclusion can have complex effects. While often increasing lipophilicity, which can decrease aqueous solubility, its strong electron-withdrawing nature can also lower the pKa of the nearby carboxylic acid.[11][12] A lower pKa means the compound will ionize at a more acidic pH, potentially improving its solubility in the upper gastrointestinal tract compared to a non-fluorinated analog.

-

4-Ethoxy Group (-OCH₂CH₃): This ether group is more lipophilic than a corresponding hydroxyl (-OH) group and will likely decrease the overall aqueous solubility of the molecule by contributing to its hydrophobic character.[13]

Based on this structural analysis, we can hypothesize that 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid will exhibit poor intrinsic solubility in its neutral form and a pronounced pH-dependent solubility profile, with solubility dramatically increasing as the pH rises above its pKa.

Section 2: The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a single value but is assessed through two distinct experimental lenses: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions at different stages of the research and development process.[14]

-

Kinetic Solubility: This measurement reflects the concentration of a compound in solution before it has had time to equilibrate and precipitate as its most stable solid form. It is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[15][16] This method is rapid and requires minimal compound, making it ideal for high-throughput screening (HTS) in early discovery to quickly flag potentially problematic compounds.[15] However, it often overestimates the true solubility by measuring a transient, supersaturated state.[17]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration in solution becomes constant.[17] This value is critical for lead optimization, preclinical studies, and formulation development, as it reflects the maximum achievable concentration under equilibrium conditions.[15][16]

Section 3: Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following methods represent best practices for characterizing the solubility profile of an NCE like 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[10]

Objective: To measure the saturation concentration of the compound in a specific medium at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The presence of undissolved solid throughout the experiment is critical.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study should be conducted to validate this duration.[17]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample serially with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Analysis: Quantify the compound concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. A calibration curve prepared from known concentrations of the compound is used for accurate quantification.[18]

-

Validation: The pH of the final saturated solution should be measured to confirm it has not shifted significantly during the experiment.[19] The solid residue can be analyzed (e.g., by microscopy or XRPD) to check for any changes in crystal form.[18]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. biorelevant.com [biorelevant.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inventivapharma.com [inventivapharma.com]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. ovid.com [ovid.com]

- 19. who.int [who.int]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Preamble: Navigating the Uncharted Territory of a Novel Quinolone Derivative

In the landscape of drug discovery, we often encounter novel chemical entities whose biological activities are yet to be defined. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of direct mechanistic studies for this specific compound. This guide, therefore, deviates from a simple recitation of established facts. Instead, it serves as a strategic framework for the modern researcher, outlining a series of rational, evidence-based hypotheses on its mechanism of action, grounded in the extensive pharmacology of the broader quinoline carboxamide family.

Our approach is built on a foundation of chemical structure deconstruction and analogy to well-characterized relatives. We will propose several potential mechanisms, ranging from antibacterial to anticancer and anti-inflammatory activities, and for each, we will provide the detailed experimental protocols required to rigorously test these hypotheses. This document is designed not just to inform, but to empower the investigator with the tools and logical workflows necessary to elucidate the true biological function of this promising compound.

Part 1: Molecular Deconstruction and Primary Hypotheses

The structure of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid presents three key features that inform our mechanistic hypotheses: the quinoline-2-carboxylic acid core, the C-8 fluorine substitution, and the C-4 ethoxy group.

-

The Quinoline-2-Carboxylic Acid Scaffold: Unlike the classic fluoroquinolone antibiotics which feature a 3-carboxylic acid moiety critical for DNA gyrase binding, the 2-carboxylic acid scaffold is associated with a different spectrum of activities. Notably, derivatives of quinoline-2-carboxylic acid have been reported to possess antiallergic and anti-inflammatory properties.[1][2] Additionally, the parent compound, quinoline-2-carboxylic acid, has demonstrated inhibitory effects against α-glucosidase and α-amylase, suggesting a potential role in metabolic regulation.[3]

-

C-8 Fluoro Substitution: The fluorine atom at the C-8 position is a hallmark of many potent fluoroquinolone antibiotics. This substitution is known to enhance the activity of these drugs against bacterial DNA gyrase and topoisomerase IV.[4][5] Its presence in our molecule of interest strongly suggests that an antibacterial mechanism should be considered a primary hypothesis.

-

C-4 Ethoxy Substitution: The impact of a C-4 ethoxy group is less defined in the literature. However, substitutions on the quinoline core are known to modulate target specificity, potency, and pharmacokinetic properties.

Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.

Hypothesis A: Inhibition of Bacterial Type II Topoisomerases

The most compelling hypothesis, driven by the 8-fluoro substitution, is that the compound functions as an antibacterial agent by targeting DNA gyrase and/or topoisomerase IV.[6][7] In this model, the compound would stabilize the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks that are fatal to the bacterium.[8] While the 2-carboxylic acid position is unconventional for this mechanism, the overall pharmacophore may still allow for effective binding within the enzyme-DNA complex.

Caption: A logical workflow for determining the mechanism of action.

Stage 1: Experimental Protocols for Phenotypic Screening

The initial step is to perform broad, unbiased screening to determine the primary pharmacological space in which the compound is active.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria (e.g., ESKAPE pathogens).

-

Methodology:

-

Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth). Final concentrations should range from 128 µg/mL to 0.125 µg/mL.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visual inspection; it is the lowest concentration at which no turbidity (bacterial growth) is observed.

-

-

Causality: A low MIC value (<16 µg/mL) against specific bacteria provides a strong rationale to proceed with Hypothesis A and investigate topoisomerase inhibition.

Protocol 2: MTT Assay for Antiproliferative Activity

-

Objective: To assess the compound's ability to inhibit the metabolic activity of cancer cells, serving as a proxy for cytotoxicity or cytostatic effects. [9]* Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [9] 2. Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. [9] 5. Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

-

-

Causality: A potent IC₅₀ value provides the impetus to investigate anticancer mechanisms, such as DHODH inhibition (Hypothesis B).

Stage 2: Experimental Protocols for Target Validation

If a clear phenotype is observed in Stage 1, the next step is to validate the hypothesized molecular target.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the compound on the supercoiling activity of bacterial DNA gyrase.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and ATP.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

-

Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the DMSO control.

-

-

Causality: Direct inhibition in this biochemical assay provides strong evidence for Hypothesis A. The IC₅₀ can be determined to quantify potency.

Caption: Workflow for a DHODH enzyme inhibition assay.

Quantitative Data Summary (Hypothetical)

| Assay Type | Target/Cell Line | Endpoint | 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid | Positive Control |

| Antibacterial | S. aureus | MIC | 4 µg/mL | Ciprofloxacin (1 µg/mL) |

| Antiproliferative | HCT-116 | IC₅₀ | 2.5 µM | Brequinar (0.1 µM) |

| Enzyme Inhibition | Human DHODH | IC₅₀ | 0.5 µM | Brequinar (0.05 µM) |

| Enzyme Inhibition | E. coli DNA Gyrase | IC₅₀ | 8 µg/mL | Ciprofloxacin (0.5 µg/mL) |

Conclusion: A Path Forward

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. While its precise biological role remains to be discovered, its structural features point toward several exciting therapeutic possibilities, including antibacterial and antiproliferative activities. By employing the systematic workflow and detailed protocols outlined herein, researchers can efficiently navigate the path from a novel compound to a well-characterized lead molecule with a defined mechanism. The key to success lies not in assuming a mechanism based on analogy alone, but in rigorous, multi-faceted experimental validation.

References

-

Lee H W, et al. (2014). Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. Journal of the Korean Society for Applied Biological Chemistry, 57: 441-444. [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]

-

Costakes, M. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(21), 12836–12854. [Link]

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

-

Sygnature Discovery. Mechanism of Action (MOA). Sygnature Discovery. [Link]

-

Li, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biotechnology & Biotechnological Equipment, 38(1), 2337785. [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Wade, J. J., et al. (1978). Antiallergic Activity of Tetracyclic Derivatives of quinoline-2-carboxylic Acids. 1. Journal of Medicinal Chemistry, 21(9), 984-8. [Link]

-

ResearchGate. Known experimental techniques to identify drug targets. ResearchGate. [Link]

-

Kovalenko, S., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 57(5), 629-635. [Link]

- Carling, R. W. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12294. [Link]

-

Liu, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869698. [Link]

-

Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320. [Link]

-

Gootz, T. D., et al. (1996). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(11), 2691–2697. [Link]

-

National Center for Biotechnology Information. 4-Fluoroquinoline-8-carboxylic acid. PubChem. [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

-

Al-Trawneh, S. A. (2023). Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(3), 648. [Link]

-

Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

-

Jin, Y., et al. (2024). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology, 31(1), 86-100.e12. [Link]

-

Crysdot LLC. 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid. Crysdot LLC. [Link]

-

Kumar, P., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 27(19), 6667. [Link]

Sources

- 1. Antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of Fluoroquinolones

This in-depth technical guide chronicles the remarkable journey of fluoroquinolone compounds, from a serendipitous discovery to their establishment as a cornerstone of antibacterial therapy. We will dissect the key scientific breakthroughs, explore the intricate structure-activity relationships, and provide a detailed look at the mechanism of action that has made this class of synthetic agents indispensable in the fight against bacterial infections. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of fluoroquinolones.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolones does not begin with a targeted search for a new antibacterial agent, but rather as an unexpected byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his team isolated a compound with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2][3] This accidental discovery marked the birth of the quinolone class of antibiotics.[4][5] Further investigation and structural modification of this initial lead compound led to the synthesis of nalidixic acid, the first quinolone to be introduced into clinical practice in 1967.[5][6][7][8]

Nalidixic acid, technically a naphthyridone, exhibited activity primarily against Gram-negative bacteria and was largely used for the treatment of urinary tract infections.[5][9][10] However, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[5][6] Despite these limitations, the discovery of nalidixic acid laid the crucial groundwork for the development of a new generation of more potent and broad-spectrum antibacterial agents.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The significant breakthrough in quinolone research came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom into the quinolone nucleus.[9][11][12] Researchers at Kyorin Pharmaceutical Company in Japan synthesized norfloxacin in 1978 by adding a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core.[4][13] This structural modification dramatically enhanced the antibacterial activity and broadened the spectrum to include some Gram-positive bacteria and Pseudomonas aeruginosa.[2][4][12] The addition of the fluorine atom at C-6 was found to significantly improve the inhibition of DNA gyrase and enhance bacterial cell penetration.[14][15] Norfloxacin, introduced in 1986, became the first of the "fluoroquinolones."[4][9]

This pivotal discovery opened the floodgates for the synthesis of thousands of new fluoroquinolone analogs, each with unique structural modifications aimed at optimizing their therapeutic properties.[11][14] The general structure of fluoroquinolones and the key positions for modification are illustrated below.

Caption: Core chemical structure of fluoroquinolones highlighting key positions for modification.

Generations of Innovation: The Evolution of Fluoroquinolones

The continuous efforts in medicinal chemistry to enhance the efficacy, safety, and spectrum of fluoroquinolones have led to their classification into distinct generations.

| Generation | Key Compounds | Structural Features & Improvements | Antibacterial Spectrum |